molecular formula C20H22N6O4S B2898717 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 852047-00-8

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2898717
CAS RN: 852047-00-8
M. Wt: 442.49
InChI Key: BSSFUKWBRRXHLK-UHFFFAOYSA-N
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Description

The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a triazole ring, and an acetamide group . The molecule has a molecular weight of 492.6 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrimidine and triazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups, such as the acetamide group .

Safety and Hazards

The safety and hazards associated with this compound are not available from the retrieved data .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. Given its complex structure, it may have interesting chemical properties or biological activity that could be explored .

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c27-17-10-13(22-19(29)23-17)9-16-24-25-20(26(16)14-5-2-1-3-6-14)31-12-18(28)21-11-15-7-4-8-30-15/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,21,28)(H2,22,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSFUKWBRRXHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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